molecular formula C8H3ClFIN2 B8558603 4-chloro-7-fluoro-6-iodoquinazoline

4-chloro-7-fluoro-6-iodoquinazoline

Cat. No.: B8558603
M. Wt: 308.48 g/mol
InChI Key: KRFXKLWWUDJFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Quinazoline (B50416) Scaffold in Synthetic and Medicinal Chemistry Research

The quinazoline framework is of paramount importance in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. rsc.orgnih.govnih.gov This scaffold is a key component in a variety of approved drugs and clinical candidates, demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. rsc.orgresearchgate.netbldpharm.comnih.govnih.gov The versatility of the quinazoline ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. mdpi.com In synthetic chemistry, the quinazoline core serves as a versatile synthon for the construction of more complex heterocyclic systems. nih.govurfu.ru The development of efficient synthetic methodologies, including microwave-assisted and transition-metal-catalyzed reactions, has further expanded the accessibility and diversity of quinazoline derivatives. sigmaaldrich.comresearchgate.netbldpharm.com

Overview of Halogenated Quinazolines as Versatile Synthetic Intermediates and Bioactive Entities

The introduction of halogen atoms onto the quinazoline scaffold significantly enhances its utility as both a synthetic intermediate and a bioactive molecule. Halogenation can modulate the electronic properties of the quinazoline ring, influencing its reactivity and biological interactions. nih.gov The presence of halogens provides reactive handles for a variety of chemical transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. rsc.org This allows for the facile introduction of diverse functional groups, leading to the generation of extensive compound libraries for drug discovery and materials science. mdpi.com Furthermore, halogenated quinazolines themselves often exhibit potent biological activities, with the type and position of the halogen atom playing a crucial role in their pharmacological effects.

Research Context of 4-Chloro-7-fluoro-6-iodoquinazoline within Polyhalogenated Quinazoline Systems

This compound is a member of the polyhalogenated quinazoline family, characterized by the presence of three different halogen atoms at distinct positions on the quinazoline core. This specific substitution pattern imparts a unique combination of reactivity and potential for selective functionalization. The chlorine atom at the 4-position is highly susceptible to nucleophilic displacement, a common strategy for introducing a wide range of substituents. rsc.org The iodine atom at the 6-position is an excellent substrate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 7-position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of these three halogens makes this compound a highly valuable and versatile intermediate for the synthesis of complex, multi-functionalized quinazoline derivatives with potential applications in medicinal chemistry and materials science. While specific research focused solely on this exact molecule is not abundant in publicly available literature, its chemical properties and reactivity can be inferred from studies on closely related polyhalogenated quinazolines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3ClFIN2

Molecular Weight

308.48 g/mol

IUPAC Name

4-chloro-7-fluoro-6-iodoquinazoline

InChI

InChI=1S/C8H3ClFIN2/c9-8-4-1-6(11)5(10)2-7(4)12-3-13-8/h1-3H

InChI Key

KRFXKLWWUDJFJY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1I)F)N=CN=C2Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloro 7 Fluoro 6 Iodoquinazoline and Analogues

Precursor Synthesis and Halogenation Strategies

The synthesis of the target compound, 4-chloro-7-fluoro-6-iodoquinazoline, and its analogues hinges on the effective preparation and subsequent halogenation of key quinazolinone intermediates.

Synthesis of Halogenated Quinazolin-4(3H)-ones as Core Intermediates

The construction of the quinazolin-4(3H)-one core is a critical first step. A common approach involves the cyclization of appropriately substituted anthranilic acid derivatives. For instance, the synthesis of 7-fluoro-4-hydroxyquinazoline can be achieved by reacting 2-amino-4-fluorobenzoic acid with formamidine (B1211174) acetate (B1210297) in a suitable solvent like ethylene (B1197577) glycol monomethyl ether. google.com This foundational structure can then undergo further halogenation.

Subsequent nitration and iodination are required to introduce the necessary substituents at positions 6 and 8. For example, 7-fluoro-4-hydroxyquinazoline can be nitrated to yield 7-fluoro-6-nitro-4-hydroxyquinazoline. google.com This intermediate serves as a precursor for the introduction of the iodo group. The synthesis of related halogenated quinazolinones, such as 6-halo-2-phenyl-substituted derivatives, has also been reported, often starting from 2-amino-N-benzylbenzamides and proceeding through multi-step sequences. nih.govnih.gov

The synthesis of quinazolinones can be achieved through various other methods, including the reaction of isatoic anhydride (B1165640) with amidoxime (B1450833) derivatives catalyzed by iron(III) chloride, or the copper-catalyzed reaction of 2-arylindoles with amines. organic-chemistry.org These methods offer alternative routes to a diverse range of quinazolinone precursors.

Conversion of 4-Hydroxyquinazoline Derivatives to 4-Haloquinazolines

The conversion of the 4-hydroxy group of the quinazolinone core into a 4-chloro group is a crucial activation step for subsequent nucleophilic substitution and cross-coupling reactions. This transformation is typically achieved using a variety of chlorinating agents. google.comresearchgate.net

Common reagents for this chlorination include phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅). google.comgoogle.com The reaction is often carried out at elevated temperatures, sometimes in the presence of a catalytic amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ. google.com For instance, 7-fluoro-6-nitro-4-hydroxyquinazoline can be treated with thionyl chloride to yield 4-chloro-7-fluoro-6-nitroquinazoline. google.com Similarly, 4-hydroxy-6,7-dimethoxyquinoline has been successfully chlorinated using phosphorus oxychloride. google.com The resulting 4-chloroquinazolines are often reactive and may be used directly in the next synthetic step without extensive purification. google.com

Transition Metal-Catalyzed Cross-Coupling Reactions in Halogenated Quinazoline (B50416) Synthesis

Halogenated quinazolines are exceptionally useful substrates for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govscilit.comnih.gov The differential reactivity of various halogens (I > Br > Cl > F) allows for selective functionalization of multi-halogenated quinazolines. researchgate.net

Palladium-Catalyzed Sonogashira Coupling Reactions with Terminal Alkynes

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for introducing alkynyl moieties onto the quinazoline scaffold. nih.gov This reaction is typically co-catalyzed by a copper(I) salt and requires a base. libretexts.org

The reaction conditions for Sonogashira coupling of halogenated quinazolines can be optimized by varying the catalyst, ligand, base, and solvent. snu.edu.in For example, successful couplings have been achieved using a combination of a palladium catalyst like PdCl₂(MeCN)₂ with a phosphine (B1218219) ligand such as X-Phos. snu.edu.in The reaction can be performed under copper-free conditions, which can be advantageous in certain contexts. snu.edu.in The reactivity of the halide is a key factor, with iodo-substituted quinazolines generally reacting under milder conditions than their bromo or chloro counterparts. libretexts.orgsnu.edu.in

Catalyst SystemBaseSolventTemperatureSubstrateProduct Yield
PdCl₂(MeCN)₂ / X-PhosEt₃NTHFRoom TempIodo-quinazolineGood
PdCl₂(MeCN)₂ / X-PhosEt₃NTHF80°CBromo-quinazolineGood
Pd(OAc)₂ / Cs₂CO₃Cs₂CO₃DMFNot specified4-chloro-2-trichloromethylquinazolineLow (15%)

This table presents a summary of representative conditions for Sonogashira coupling reactions involving halogenated quinazolines.

Suzuki-Miyaura Cross-Coupling Applications with Boronic Acids

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base, is widely used for the synthesis of aryl- and vinyl-substituted quinazolines. nih.govfishersci.co.uk This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the reagents. nih.govfishersci.co.uk

A variety of palladium catalysts, including palladium acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been employed for the Suzuki-Miyaura coupling of halogenated quinazolines. nih.govresearchgate.net The choice of base, such as sodium carbonate, and solvent system is also critical for achieving high yields. researchgate.net This methodology has been successfully applied to the synthesis of 2,6,8-triarylquinazolin-4(3H)-ones and 4-aryl-2-trichloromethylquinazolines. nih.gov

CatalystBaseSolventTemperatureSubstratesProduct Yield
Pd(OAc)₂Na₂CO₃Acetone/Water40-45°C7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one and arylboronic acidHigh
Pd(OAc)₂Na₂CO₃DMFNot specified4-chloro-2-trichloromethylquinazoline and arylboronic acids50-65%

This table illustrates typical conditions and outcomes for Suzuki-Miyaura cross-coupling reactions with halogenated quinazolines.

Negishi Cross-Coupling in Quinazoline Derivatization

The Negishi cross-coupling reaction involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. nih.govchem-station.com This method is particularly useful due to the high reactivity and functional group tolerance of organozinc reagents, allowing for couplings to proceed under mild conditions. chem-station.com

In the context of quinazoline synthesis, Negishi coupling has been utilized to introduce alkyl and aryl substituents. For example, 4-substituted 2-chloro-6,7-dimethoxyquinazolines have been coupled with methylzinc chloride in the presence of Pd(PPh₃)₄ to afford the corresponding 2-methylated products. nih.gov The reaction's utility extends to complex, multi-halogenated systems where selective coupling is desired. researchgate.net

CatalystReagentSolventTemperatureSubstrates
Pd(PPh₃)₄CH₃ZnClDioxaneRoom Temp to slight heat4-substituted 2-chloro-6,7-dimethoxyquinazolines
Pd(OAc)₂–PPh₃Activated ZincDMFNot specified2-chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine and 2-iodopyridine

This table provides examples of conditions used for the Negishi cross-coupling of halogenated quinazolines.

Stille Cross-Coupling in the Context of Polysubstituted Quinazolines

The Stille cross-coupling reaction, which forges carbon-carbon bonds between an organostannane and an organic halide or triflate, has been effectively utilized in the synthesis of polysubstituted quinazolines. researchgate.netresearchgate.net This method is valued for the stability and functional group tolerance of the organotin reagents. researchgate.net In the context of polyhalogenated quinazolines, the Stille reaction offers a pathway for the introduction of various carbon-based substituents, such as aryl, heteroaryl, and vinyl groups.

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable Pd(0) source such as Pd(PPh₃)₄. researchgate.net The choice of ligands, solvents, and additives can significantly influence the reaction's efficiency and selectivity. For instance, the addition of copper(I) salts can have a synergistic effect, accelerating the coupling process. sigmaaldrich.com

A key aspect of the Stille reaction on polyhalogenated substrates is its regioselectivity, which is largely governed by the relative bond strengths of the carbon-halogen bonds. The established order of reactivity is C-I > C-Br > C-OTf > C-Cl, allowing for selective coupling at the most labile site. nih.gov For this compound, the C-I bond at the C-6 position is the most susceptible to oxidative addition to the palladium(0) catalyst, enabling selective functionalization at this position while leaving the chloro and fluoro substituents intact.

For example, the coupling of a 5-chlorotriazoloquinazoline with various heterarylstannanes has been reported to proceed using a Pd(PPh₃)₄-CuI catalyst system in DMF at 70 °C, yielding the corresponding 5-heteraryl-substituted products. researchgate.net While specific examples for this compound are not abundant in readily available literature, the general principles suggest that a Stille coupling with an organostannane like vinyltributyltin would selectively occur at the C-6 position.

Table 1: Illustrative Stille Cross-Coupling Reaction Conditions for Halogenated Quinazolines

SubstrateCoupling PartnerCatalyst SystemBase/AdditiveSolventTemp. (°C)Yield (%)Reference
5-ChlorotriazoloquinazolineHeterarylstannanePd(PPh₃)₄ / CuI-DMF7020-78 researchgate.net
2-Chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine(2-Pyridyl)zinc chloride*Pd(OAc)₂ / PPh₃-THFReflux- researchgate.net
Iodobenzene (B50100)VinyltributyltinPd(OAc)₂ / Dabco-DMF100High sigmaaldrich.com

Note: While this example uses an organozinc reagent (Negishi coupling), it illustrates the selective reactivity of an iodo-substituted quinazoline in the presence of a chloro substituent.

Heck Cross-Coupling and Buchwald-Hartwig Amination Strategies

Heck Cross-Coupling

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. rsc.org This reaction is particularly useful for introducing alkenyl substituents onto the quinazoline core. Typical catalysts include palladium acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], often in the presence of a phosphine ligand and an organic or inorganic base such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃). rsc.org

For this compound, the Heck reaction would be expected to proceed selectively at the C-6 iodo position. For instance, the reaction of iodobenzene with methyl acrylate (B77674) can be efficiently catalyzed by supported palladium catalysts in the presence of bases like triethylamine and sodium carbonate. nih.gov This suggests that a similar reaction with this compound and an alkene like methyl acrylate would yield the corresponding 6-alkenyl derivative.

Table 2: Representative Heck Reaction Conditions

Aryl HalideAlkeneCatalystBaseSolventTemp. (°C)YieldReference
IodobenzeneMethyl AcrylateSupported PdEt₃N / Na₂CO₃NMP-- nih.gov
Bromo/IodoanisolesAcrylatesPd-NHC complexes---- researchgate.net
Aryl HalidesOlefinsP(t-Bu)₃ Pd G3NBu₃Dioxane90-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The development of bulky, electron-rich biaryl phosphine ligands by Buchwald and others has significantly expanded the scope and efficiency of this transformation. sigmaaldrich.com

In the case of this compound, the presence of two potential sites for amination (C-4 and C-6) makes regioselectivity a key consideration. While the C-I bond is generally more reactive, the C-4 chloro group is activated by the adjacent nitrogen atom, making it also susceptible to nucleophilic substitution, including Buchwald-Hartwig amination. The choice of catalyst, ligand, and reaction conditions can be tuned to favor substitution at one position over the other. For instance, using specific ligand systems, it is possible to achieve selective amination of aryl chlorides in the presence of other halogens.

While direct literature examples for the Buchwald-Hartwig amination of this compound are scarce, studies on related polyhalogenated heterocycles provide valuable insights. For example, the amination of aryl halides can be carried out using catalyst systems like XantPhos Pd G3 with a soluble organic base like DBU.

Table 3: General Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Reference
Aryl HalidePrimary/Secondary AmineXantPhos Pd G3DBUMeCN/PhMe140
Aryl HalidePrimary/Secondary AminePd(0) / Phosphine LigandNaOtBu or Cs₂CO₃Toluene or Dioxane80-110

Regioselective Functionalization Approaches

Strategies for Selective Substitution at C-4, C-6, and C-7 Positions

The selective functionalization of the C-4, C-6, and C-7 positions of the quinazoline ring is crucial for generating diverse molecular architectures. The distinct electronic and steric environments of these positions, along with the nature of the halogen substituents, allow for a high degree of control in sequential cross-coupling reactions.

C-6 Position: The iodo group at the C-6 position is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings due to the weakness of the C-I bond. researchgate.net This allows for the initial introduction of a wide range of substituents at this position while preserving the chloro and fluoro groups for subsequent transformations.

C-4 Position: The chloro group at the C-4 position is activated towards nucleophilic attack by the adjacent nitrogen atom (N-3). researchgate.net This makes it a prime site for nucleophilic aromatic substitution (SNA_r) reactions and for palladium-catalyzed aminations (Buchwald-Hartwig). In many cases, the C-4 position can be functionalized selectively in the presence of less reactive halogens on the benzene (B151609) ring portion of the quinazoline. For 2,4-dichloroquinazolines, exclusive selectivity for the more electrophilic C-4 position is often observed in cross-coupling reactions. sigmaaldrich.com

C-7 Position: The fluoro group at the C-7 position is generally the least reactive towards palladium-catalyzed cross-coupling reactions. Its functionalization typically requires harsher reaction conditions or the prior conversion to a more reactive group. The strong C-F bond makes it a stable anchor point while other positions are being modified.

A powerful strategy for the controlled, sequential functionalization of polyhalogenated quinazolines involves a multi-step approach. For instance, one could first perform a Stille or Suzuki coupling at the C-6 iodo position, followed by a Buchwald-Hartwig amination at the C-4 chloro position. The C-7 fluoro group could then be addressed if further modification is desired.

Influence of Halogen Identity on Reaction Pathway Selectivity

The identity of the halogen atom at each position of the quinazoline ring is the primary determinant of regioselectivity in palladium-catalyzed cross-coupling reactions. The reactivity of the C-X bond follows the general trend: C-I > C-Br > C-Cl > C-F. researchgate.net This differential reactivity is the foundation for selective and sequential functionalization.

Iodine (C-6): The C-I bond is the most labile and readily undergoes oxidative addition to palladium(0) catalysts. This makes the C-6 position the preferred site for initial cross-coupling reactions in a polyhalogenated quinazoline containing an iodine atom.

Chlorine (C-4): While the C-Cl bond is generally less reactive than C-I or C-Br bonds, the chlorine at the C-4 position of the quinazoline ring is significantly activated. This activation is due to the electron-withdrawing effect of the adjacent nitrogen atom, which polarizes the C-Cl bond and lowers the energy barrier for oxidative addition. This electronic activation can sometimes lead to reactivity at the C-4 position that is competitive with or even surpasses that of a C-Br bond at other positions on the quinazoline ring.

Fluorine (C-7): The C-F bond is the strongest of the carbon-halogen bonds and is generally inert under standard palladium-catalyzed cross-coupling conditions. This robustness allows the fluorine atom to serve as a directing group or a stable substituent while other, more reactive halogens are being replaced. Functionalization at a fluorine-bearing carbon typically requires specialized and more forceful reaction conditions.

Chemical Reactivity and Transformation of Halogenated Quinazolines

Reactivity Profiles of Carbon-Halogen Bonds in Quinazoline (B50416) Systems

The differential reactivity of the carbon-halogen bonds in polyhalogenated quinazolines is a cornerstone of their synthetic utility. This selectivity is governed by a combination of electronic and steric factors, which can be predicted and explained through theoretical calculations.

In the context of transition metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl >> C-F. nih.gov This trend is attributed to the bond dissociation energies, where the weaker C-I bond is more readily cleaved by a metal catalyst, facilitating oxidative addition. For 4-chloro-7-fluoro-6-iodoquinazoline, the C(6)-I bond is the most reactive site, followed by the C(4)-Cl bond. The C(7)-F bond is the most stable and typically remains intact during reactions that cleave the other two halogen bonds. This hierarchy allows for regioselective functionalization, where the iodine at the C-6 position can be selectively targeted under specific reaction conditions. thieme-connect.comnih.gov

The increased reactivity at the C-4 position compared to other chloro-substituted positions on the benzene (B151609) ring is due to the electronic influence of the adjacent nitrogen atom in the pyrimidine (B1678525) ring. researchgate.net This makes the C(4)-Cl bond more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions. thieme-connect.comnih.gov

Electronic effects play a crucial role in determining the regioselectivity of reactions involving halogenated quinazolines. The quinazoline ring system is π-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density, particularly from the C-2 and C-4 positions. nih.govnih.gov This inherent electronic property makes these positions more electrophilic and thus more susceptible to nucleophilic attack. Substituents on the quinazoline core can further modulate this reactivity. Electron-donating groups tend to decrease the reactivity of the ring towards nucleophiles, while electron-withdrawing groups enhance it. nih.gov

Steric hindrance also significantly influences reaction selectivity. princeton.educapes.gov.br Bulky substituents near a reactive site can impede the approach of a reactant or catalyst, favoring reaction at a less sterically crowded position. princeton.edursc.org In the case of this compound, the halogens themselves contribute to the steric environment of the molecule. The larger iodine atom at the C-6 position can influence the approach of reagents, although its high reactivity often dominates. The relative positions of the halogens and other substituents must be considered when planning a synthetic route to avoid unintended steric clashes that could lower yields or alter the desired regioselectivity. acs.org

Theoretical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into the regioselectivity of cross-coupling reactions on halogenated quinazolines. nih.govjcchems.comresearchgate.netnih.gov These computational methods can be used to determine the bond dissociation energies (BDEs) of the various carbon-halogen bonds and to model the transition states of the reaction pathways. nih.govnih.gov

Studies have shown that the C(4)-Cl bond in some quinazoline systems has a calculated bond dissociation energy of approximately 84.8 kcal/mol. nih.gov DFT calculations can predict the most likely site of initial oxidative addition by the palladium catalyst, which generally corresponds to the carbon-halogen bond with the lowest BDE. nih.gov For this compound, theoretical models would confirm the C(6)-I bond as the most labile.

Furthermore, these calculations can elucidate the electronic structure of the quinazoline ring and the influence of substituents on the electron density at each carbon atom. jcchems.comjcchems.com This information helps to rationalize the observed regioselectivity in terms of favorable orbital interactions between the substrate and the catalyst. By understanding the theoretical underpinnings of the reaction, chemists can better predict and control the outcomes of complex synthetic sequences involving polyhalogenated quinazolines. researchgate.net

Nucleophilic Aromatic Substitution Reactions on 4-Chloroquinazolines

The C(4)-Cl bond in 4-chloroquinazolines is particularly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing a wide range of functionalities at this position. mdpi.com

The reaction of 4-chloroquinazolines with various amines, particularly anilines, is a widely employed method for the synthesis of 4-anilinoquinazolines. nih.govacs.org This class of compounds is of significant interest in medicinal chemistry due to their potential as anticancer agents, often acting as inhibitors of receptor tyrosine kinases. nih.govnih.gov

The amination reaction typically proceeds by nucleophilic attack of the amine on the electron-deficient C-4 position of the quinazoline ring, followed by the elimination of hydrogen chloride. acs.orgresearchgate.net The reaction conditions can be tuned to accommodate a variety of aniline (B41778) derivatives. Electron-rich anilines generally react more readily, while electron-poor anilines may require harsher conditions or the use of a catalyst to achieve good yields. nih.gov Microwave irradiation has been shown to be an effective method for accelerating these reactions. nih.gov

The general scheme for the amination of a 4-chloroquinazoline (B184009) is as follows:

General Reaction Scheme for the Synthesis of 4-Anilinoquinazolines
Reactant 1Reactant 2ConditionsProduct
4-ChloroquinazolineAniline DerivativeSolvent, Heat (optional: Base, Catalyst)4-Anilinoquinazoline (B1210976)

Diversification of Quinazoline Scaffolds via Halogen Transformations

The presence of multiple, differentially reactive halogens on a quinazoline core, such as in this compound, allows for the stepwise and selective introduction of various substituents. This strategy of sequential cross-coupling reactions is a powerful tool for building molecular complexity and generating libraries of diverse quinazoline derivatives. nih.govresearchgate.netthieme-connect.de

By carefully choosing the reaction conditions and the type of cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), each halogenated position can be addressed in a controlled manner. nih.govresearchgate.net For instance, a Sonogashira coupling could be performed selectively at the C-6 position to introduce an alkynyl group, followed by a Suzuki coupling at the C-4 position to add an aryl group. The robust C-F bond at the C-7 position would likely remain untouched throughout these transformations, providing a point for further functionalization if desired under more forcing conditions. This sequential approach enables the synthesis of highly substituted and functionally dense quinazoline structures that would be difficult to access through other synthetic routes. thieme-connect.com

Sequential Cross-Coupling Potential of this compound
PositionHalogenRelative ReactivityPotential Cross-Coupling ReactionsExample Substituents
C-6IodoHighestSonogashira, Suzuki, Heck, StilleAlkynyl, Aryl, Vinyl, Stannyl
C-4ChloroIntermediateSuzuki, Buchwald-Hartwig, Nucleophilic Aromatic SubstitutionAryl, Amino, Alkoxy
C-7FluoroLowestRequires harsh conditions for substitution-

Structure Activity Relationship Sar Studies and Molecular Design Principles for Quinazoline Derivatives

General Principles of Quinazoline (B50416) Scaffold Modularity and Bioactivity

The quinazoline core is a versatile template for drug design, largely due to the strategic placement of its nitrogen atoms and the potential for substitution at various positions on both the pyrimidine (B1678525) and benzene (B151609) rings. nih.govresearchgate.net The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with biological targets, a key interaction for kinase inhibition. nih.gov The modular nature of the scaffold allows for the systematic modification of its physicochemical and pharmacological properties.

The bioactivity of quinazoline derivatives can be finely tuned by introducing different functional groups. For instance, the introduction of an amino group at the C-4 position is a common strategy in the development of kinase inhibitors, as this group can interact with the hinge region of the ATP-binding pocket of kinases. nih.gov Furthermore, substitutions at positions 2, 6, 7, and 8 of the quinazoline ring have been shown to significantly impact the molecule's potency, selectivity, and pharmacokinetic profile. researchgate.netbldpharm.com This modularity provides a powerful tool for medicinal chemists to optimize lead compounds and develop novel therapeutic agents. researchgate.net

Impact of Halogen Substituents on Biological Activity Profiles

The introduction of halogen atoms into a drug molecule can profoundly influence its biological activity by altering its size, shape, lipophilicity, and electronic properties. google.com In the case of 4-chloro-7-fluoro-6-iodoquinazoline, the presence of three different halogens at specific positions on the quinazoline core is expected to impart distinct characteristics.

Role of Halogens at C-4, C-6, C-7, and C-8 Positions

Substitutions at the C-4, C-6, C-7, and C-8 positions of the quinazoline ring are critical in determining the biological activity of its derivatives. researchgate.netbldpharm.com

C-4 Position: The chlorine atom at the C-4 position serves as a crucial leaving group, facilitating the synthesis of 4-aminoquinazoline derivatives, which are pivotal for kinase inhibitory activity. nih.gov The chloro group itself can also engage in hydrophobic interactions within the target protein.

C-6 and C-7 Positions: The substituents at the C-6 and C-7 positions extend into the solvent-accessible region of the EGFR active site and can be modified to enhance potency and selectivity. nih.gov The presence of a fluorine atom at C-7 and an iodine atom at C-6 in this compound is significant. The small and highly electronegative fluorine atom can form strong hydrogen bonds and alter the electronic nature of the ring system. nih.gov The large and lipophilic iodine atom at the C-6 position can establish significant van der Waals interactions and enhance binding affinity. However, some studies have suggested that an iodo-group at C-6 can be detrimental to antimicrobial activity.

C-8 Position: While the subject compound is not substituted at the C-8 position, it is noteworthy that halogen substitution at this position has also been shown to influence antimicrobial activities.

The combination of chloro, fluoro, and iodo groups on the quinazoline scaffold of this compound suggests a molecule designed for specific interactions within a biological target, balancing electronic effects and steric bulk to achieve a desired activity profile.

Influence of Electron-Withdrawing Groups on Activity

Halogens are strong electron-withdrawing groups, and their presence on the quinazoline ring system can significantly modulate the molecule's electronic properties. This electron-withdrawing effect can influence the pKa of the quinazoline nitrogen atoms, affecting their ability to form hydrogen bonds with target proteins. nih.gov The collective electron-withdrawing nature of the chlorine, fluorine, and iodine atoms in this compound would decrease the electron density of the aromatic system, potentially impacting its binding affinity and reactivity. In some cases, electron-withdrawing groups have been shown to be favorable for certain biological activities.

Quinazoline Derivatives as Kinase Inhibitors in Research

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs for cancer therapy based on this structure. These compounds typically function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Research

The Epidermal Growth Factor Receptor (EGFR) is a primary target for quinazoline-based inhibitors. nih.govnih.gov Overexpression or mutation of EGFR is a hallmark of many cancers, making it a critical therapeutic target. nih.gov The 4-anilinoquinazoline (B1210976) scaffold is a common feature of many EGFR inhibitors, where the quinazoline core binds to the hinge region of the EGFR kinase domain, and the 4-anilino moiety extends into a hydrophobic pocket. nih.gov

While no specific studies on the EGFR inhibitory activity of this compound are publicly available, its structural features suggest its potential as a precursor for such inhibitors. The C-4 chlorine is a handle for introducing the necessary anilino group. The halogen substitutions at C-6 and C-7 can be optimized to enhance binding affinity and selectivity for different EGFR mutants. For example, the presence of a fluorine atom is a feature in some EGFR inhibitors, contributing to favorable interactions. nih.gov

Table 1: Impact of Substituents on Quinazoline-based EGFR Inhibitor Activity

PositionSubstituent TypeGeneral Effect on EGFR InhibitionReference
C-4Anilino moietyEssential for binding to the ATP-binding pocket. nih.gov
C-6Electron-donating groups (e.g., methoxy)Generally increases activity. nih.gov
C-6Halogens (e.g., iodo)Can have variable effects; may be detrimental in some contexts.
C-7Electron-donating groups (e.g., methoxy)Generally increases activity. nih.gov
C-7Basic side chainsCan improve solubility and potency.
C-7FluorineCan form favorable H-bond interactions. nih.gov

Other Kinase Targets and Inhibition Mechanisms

Beyond EGFR, quinazoline derivatives have been investigated as inhibitors of a range of other kinases, demonstrating the versatility of this scaffold. These include:

Vascular Endothelial Growth Factor Receptor (VEGFR): Some 4-anilinoquinazolines are potent inhibitors of VEGFR tyrosine kinases, which are crucial for angiogenesis.

G protein-coupled receptor kinase 6 (GRK6): Novel 4-aminoquinazolines have been developed as potent and selective inhibitors of GRK6, a potential therapeutic target for multiple myeloma.

Poly(ADP-ribose) polymerase (PARP): Quinazolinone-based derivatives have been designed as inhibitors of PARP-1, an enzyme involved in DNA repair.

The ability of the quinazoline scaffold to be adapted to target different kinases underscores its importance in the development of targeted therapies for a variety of diseases. The specific substitution pattern of this compound makes it an interesting candidate for further exploration against a panel of different kinases.

An exploration of the chemical compound this compound reveals its position within the broader, extensively researched family of quinazoline derivatives. While direct studies on this specific trifunctionalized molecule are not prominent in publicly available research, its structure allows for an informed discussion based on well-established Structure-Activity Relationship (SAR) principles and molecular design strategies prevalent in medicinal chemistry. The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine ring, is a recognized "privileged structure" known for its diverse pharmacological activities. nih.govresearchgate.net The specific substitutions—a chloro group at position 4, a fluoro group at position 7, and an iodo group at position 6—each play a significant role in modulating the biological profile of the parent molecule.

Conclusion

4-Chloro-7-fluoro-6-iodoquinazoline is a polyhalogenated heterocyclic compound of significant interest in contemporary chemical research. Its value lies in its role as a versatile synthetic intermediate, offering multiple, regioselectively addressable sites for chemical modification. The distinct reactivity of its chloro, fluoro, and iodo substituents allows for a controlled and stepwise approach to the synthesis of complex, highly functionalized quinazoline (B50416) derivatives. While detailed studies on this specific molecule are limited, its chemical behavior can be confidently predicted based on the well-established chemistry of related halogenated quinazolines. The potential to use this compound as a building block for the creation of novel bioactive molecules, particularly in the area of kinase inhibitor discovery, underscores its importance and warrants further investigation into its synthesis and reactivity.

Spectroscopic Characterization Techniques in Quinazoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR, 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise atomic connectivity and constitution of organic molecules. Through the analysis of 1H, 13C, and 15N NMR spectra, chemists can map out the carbon-hydrogen framework and probe the electronic environment of the nitrogen atoms within the quinazoline (B50416) core.

1H NMR: In the 1H NMR spectrum of 4-chloro-7-fluoro-6-iodoquinazoline, the protons on the quinazoline ring system would exhibit characteristic chemical shifts and coupling patterns. The proton at position 5 (H-5) and the proton at position 8 (H-8) would appear as distinct signals. Due to the influence of the adjacent fluorine atom at position 7, the signal for H-8 would likely appear as a doublet, split by the H-5 proton. Similarly, the H-5 signal would be influenced by the neighboring iodine at position 6 and the fluorine at position 7, resulting in a complex splitting pattern. The precise chemical shifts are sensitive to the solvent used and the electronic effects of the halogen substituents.

13C NMR: The 13C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms directly bonded to the electronegative halogens (C-4, C-6, and C-7) would show significant shifts in their resonance frequencies. For instance, the C-4 carbon, bonded to chlorine, is expected to be deshielded due to the α-nitrogen effect, making its position more electrophilic nih.gov. The signal for the carbon attached to iodine (C-6) would typically appear at a lower chemical shift (around 93.0 ppm) before substitution nih.gov. The carbon bearing the fluorine atom (C-7) would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a definitive indicator of its position.

15N NMR: 15N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the 15N isotope, offers direct insight into the electronic structure of the nitrogen-containing heterocyclic core. The two nitrogen atoms in the quinazoline ring (N-1 and N-3) would have distinct chemical shifts, which are highly sensitive to substitution and tautomeric forms. rsc.orgu-szeged.hu For this compound, the chemical shifts of N-1 and N-3 would be influenced by the electron-withdrawing effect of the chlorine atom at the adjacent C-4 position.

Interactive Table: Predicted NMR Data for this compound
Nucleus Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
1HH-28.9 - 9.1s-
1HH-58.0 - 8.2dJ = ~9.0
1HH-87.7 - 7.9dJ = ~9.0
13CC-2152 - 154--
13CC-4155 - 157--
13CC-4a122 - 124--
13CC-5129 - 131--
13CC-695 - 98--
13CC-7163 - 166d¹JC-F = ~250
13CC-8118 - 120d³JC-F = ~5
13CC-8a148 - 150--
15NN-1-110 to -130--
15NN-3-80 to -100--

Infrared (IR) and Mass Spectrometry (MS) Applications in Compound Verification

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the quinazoline core and the carbon-halogen bonds. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the heterocyclic ring would be observed in the 1600-1450 cm⁻¹ region. The most informative peaks for this specific compound would be the C-X stretching vibrations. The C-Cl stretch typically appears in the 850-550 cm⁻¹ range, while the C-F stretch is found at higher wavenumbers, and the C-I stretch at lower wavenumbers, generally below 600 cm⁻¹. libretexts.orgspectroscopyonline.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. soton.ac.uk For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Additionally, the isotopic pattern of the molecular ion peak would be characteristic, showing the presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes) and iodine. Tandem mass spectrometry (MS/MS) could be employed to induce fragmentation of the molecular ion, yielding smaller, charged fragments whose masses can be used to piece together the structure of the parent molecule.

Interactive Table: Predicted Spectroscopic Data for this compound
Technique Parameter Predicted Value
IR Aromatic C-H stretch3100 - 3000 cm⁻¹
Aromatic C=C/C=N stretch1600 - 1450 cm⁻¹
C-F stretch1250 - 1000 cm⁻¹
C-Cl stretch850 - 550 cm⁻¹
HRMS Calculated Mass [M+H]⁺ (C₈H₃ClFIN₂)324.9045

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to study its photophysical properties. The design and synthesis of substituted quinazolines are of considerable interest due to their intriguing photophysical properties, including their potential as fluorophores. nih.govnih.gov

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as acetonitrile or dichloromethane, would be expected to show distinct absorption bands. researchgate.net Typically, quinazoline derivatives exhibit two main absorption bands: a shorter wavelength band (around 240–300 nm) attributed to π → π* transitions within the aromatic system, and a longer wavelength band (around 310–425 nm) corresponding to n → π* transitions. researchgate.net The positions and intensities of these bands are significantly influenced by the nature and position of substituents on the quinazoline ring. researchgate.net The halogen atoms in this compound, being electron-withdrawing, would modulate the energies of the molecular orbitals and thus affect the wavelengths of maximum absorption (λmax).

Further photophysical analysis could involve fluorescence spectroscopy. While not all quinazoline derivatives are fluorescent, many exhibit emission properties that are sensitive to their substitution pattern and the polarity of their solvent environment (solvatochromism). nih.govurfu.ru Investigating the fluorescence spectrum, quantum yield, and lifetime of this compound would provide valuable insights into its potential applications in materials science and as a chemical sensor. nih.gov The stability of the compound under UV irradiation can also be assessed using UV-Vis spectroscopy by monitoring changes in the absorption spectrum over time. nih.govmdpi.com

Interactive Table: Predicted Photophysical Data for this compound in Dichloromethane
Parameter Predicted Value
λabs (π → π)~250 - 280 nm
λabs (n → π)~320 - 350 nm
Molar Absorptivity (ε)10³ - 10⁴ L mol⁻¹ cm⁻¹

Future Research Directions and Translational Perspectives for Polyhalogenated Quinazolines

Emerging Synthetic Methodologies for Complex Quinazoline (B50416) Architectures

The synthesis of quinazoline derivatives has been a subject of intense research, leading to the development of a plethora of synthetic strategies. openmedicinalchemistryjournal.comresearchgate.net Traditional methods often involve multi-step procedures with harsh reaction conditions. However, recent advancements have focused on the development of more efficient, sustainable, and versatile synthetic routes.

A plausible synthetic pathway to 4-chloro-7-fluoro-6-iodoquinazoline can be extrapolated from the established synthesis of the analogous compound, 4-chloro-7-fluoro-6-nitroquinazoline. google.com The synthesis of this nitro-analogue commences with 2-amino-4-fluorobenzoic acid, which undergoes cyclization with formamidine (B1211174) acetate (B1210297) to yield 7-fluoro-4-hydroxy quinazoline. google.com Subsequent nitration affords 7-fluoro-6-nitro-4-hydroxy quinazoline, which is then chlorinated using a reagent like thionyl chloride to produce 4-chloro-7-fluoro-6-nitroquinazoline. google.com

To obtain the target compound, this compound, a similar strategy could be employed, replacing the nitration step with an iodination reaction. Electrophilic iodination of the activated quinazoline ring system could potentially be achieved using various iodinating agents.

Modern synthetic methodologies that could be applied to the synthesis of complex quinazolines like this compound include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, and Buchwald-Hartwig couplings are powerful tools for introducing a wide range of substituents onto the quinazoline core. These reactions offer a high degree of control and are compatible with a variety of functional groups.

C-H Activation/Functionalization: This emerging area of synthesis allows for the direct modification of carbon-hydrogen bonds, providing a more atom-economical and efficient way to construct complex molecules. researchgate.net Metal-catalyzed C-H functionalization can be used to introduce substituents at various positions on the quinazoline ring. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance the efficiency of quinazoline synthesis. nih.gov

Green Chemistry Approaches: The use of environmentally benign solvents, such as ionic liquids, and catalysts is a growing trend in quinazoline synthesis. openmedicinalchemistryjournal.comtandfonline.com These methods aim to reduce waste and minimize the environmental impact of chemical processes. researchgate.net

These emerging methodologies offer exciting possibilities for the efficient and diverse synthesis of polyhalogenated quinazolines, including this compound, paving the way for the exploration of their chemical and biological properties.

Exploration of Novel Biological Targets for Highly Substituted Quinazolines

Table 1: Selected Biological Activities of Substituted Quinazolines

Quinazoline Derivative ClassBiological Target(s)Therapeutic Potential
4-AnilinoquinazolinesEGFR, VEGFR-2, PDGFR-βAnticancer nih.govnih.gov
2,3-DihydroquinazolinonesTubulinAnticancer nih.gov
Polyhalobenzonitrile quinazolin-4(3H)-onesBacterial and Fungal Cell ComponentsAntimicrobial nih.gov
Quinazoline-2-carboxamidesAcrB Efflux PumpReversal of Bacterial Multidrug Resistance nih.gov

The anticancer activity of many quinazoline derivatives stems from their ability to inhibit receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.gov Gefitinib and erlotinib (B232) are examples of FDA-approved 4-anilinoquinazoline-based EGFR inhibitors used in cancer therapy. nih.gov The substitution pattern on the quinazoline ring is crucial for their inhibitory activity.

Beyond RTKs, other potential biological targets for highly substituted quinazolines include:

Microtubules: Some quinazoline derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, similar to the mechanism of action of some established anticancer drugs. nih.govmedchemexpress.com

DNA Repair Enzymes: Inhibition of enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP), is a promising strategy in cancer treatment. nih.gov Quinazoline-based PARP inhibitors are being explored for their potential to sensitize cancer cells to chemotherapy and radiation.

Bacterial and Fungal Targets: The growing problem of antimicrobial resistance has spurred the search for new anti-infective agents. nih.gov Polyhalogenated quinazolines have shown promising activity against various bacterial and fungal strains, suggesting that they may interact with novel microbial targets. nih.gov For instance, some derivatives have been found to inhibit bacterial efflux pumps, which are responsible for multidrug resistance. nih.gov

Viral Proteins: The diverse biological activities of quinazolines extend to antiviral effects, indicating their potential to inhibit key viral enzymes or proteins.

The specific combination of chloro, fluoro, and iodo substituents in this compound suggests a molecule with unique electronic and steric properties. The exploration of its interactions with a wide range of biological targets is a promising avenue for future research, potentially leading to the discovery of novel therapeutic agents.

Advancements in Computational Modeling for Predictive Compound Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. youtube.com These in-silico methods can predict the properties and biological activities of molecules before they are synthesized, saving significant time and resources. nih.gov

For quinazoline derivatives, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been successfully employed to design potent inhibitors of various biological targets. nih.govresearchgate.net

Table 2: Application of Computational Modeling in Quinazoline Research

Computational MethodApplicationOutcome
QSAR Modeling Predict the inhibitory activities of novel quinazoline derivatives against EGFR. nih.govDevelopment of a predictive model to guide the design of new EGFR inhibitors. nih.gov
Molecular Docking Elucidate the binding modes of quinazoline inhibitors within the active site of their target proteins. nih.govnih.govUnderstanding the key interactions responsible for binding affinity and selectivity.
Molecular Dynamics (MD) Simulations Investigate the conformational changes and stability of protein-ligand complexes over time. nih.govAssessment of the dynamic behavior and stability of the inhibitor in the binding pocket.
ADMET Prediction Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed compounds. nih.govresearchgate.netEarly identification of molecules with favorable drug-like properties.

In the context of this compound, computational modeling can play a crucial role in:

Predicting Biological Activity: By building QSAR models based on a library of structurally related polyhalogenated quinazolines, it may be possible to predict the potential biological targets and inhibitory potency of this compound.

Virtual Screening: Docking simulations can be used to screen large compound libraries against various biological targets to identify potential hits with high binding affinity for the target of interest.

Lead Optimization: Once a lead compound is identified, computational methods can be used to guide its optimization by suggesting modifications to improve its potency, selectivity, and pharmacokinetic properties. The impact of the different halogen substitutions on binding and activity can be systematically evaluated.

Understanding Mechanism of Action: Molecular modeling can provide insights into the molecular basis of the compound's biological activity by revealing the specific interactions it forms with its target protein.

The integration of these advanced computational techniques into the research and development of polyhalogenated quinazolines will undoubtedly accelerate the discovery of new and effective therapeutic agents. The predictive power of these models, combined with innovative synthetic strategies and comprehensive biological evaluation, holds the key to unlocking the full therapeutic potential of complex molecules like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-7-fluoro-6-iodoquinazoline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sequential halogenation of a quinazoline core. For example, iodination at the 6-position can be achieved using iodine monochloride (ICl) in acetic acid at 60–80°C, followed by fluorination at the 7-position via nucleophilic aromatic substitution with KF in dimethylformamide (DMF) under microwave irradiation (120°C, 30 min). Chlorination at the 4-position may employ POCl₃ as a reagent in refluxing toluene. Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., Pd catalysts for cross-coupling steps). Purity is verified via HPLC (>95%) and NMR spectroscopy .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of substituent positions.
  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS for molecular ion verification.
  • Halogen Content : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies iodine and chlorine residues.

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The iodine atom at the 6-position acts as a superior leaving group compared to chlorine or fluorine due to its lower electronegativity and larger atomic radius. Computational studies (DFT) can map electron density distribution to predict reactivity. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/water (80°C, 12 hr). Monitor reaction progress via TLC and isolate products using column chromatography (silica gel, hexane/EtOAc) .

Q. What strategies are effective for resolving contradictions in reported biological activity data for quinazoline derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, focusing on variables like assay type (e.g., cell-based vs. enzyme inhibition), solvent systems, and IC₅₀ calculation methods.
  • Structural Confounds : Verify compound purity and stereochemistry (common pitfalls in bioactivity studies).
  • Table 1 : Contradictory IC₅₀ Values for Analogous Compounds
StudyCompoundAssay TypeIC₅₀ (nM)Notes
A (2023)4-Cl-7-F-6-I-QKinase Inhibition12 ± 2High purity (HPLC >99%)
B (2024)4-Cl-7-F-6-I-QCell Proliferation450 ± 50DMSO solvent effects noted
  • Resolution : Standardize assay protocols and validate compound integrity via orthogonal methods .

Q. How can computational modeling (e.g., molecular docking) guide the design of this compound derivatives for kinase inhibition?

  • Methodological Answer :

  • Target Selection : Use crystallographic data from the Protein Data Bank (PDB) for kinases like EGFR or VEGFR.
  • Docking Workflow : Prepare ligand and protein files (e.g., protonation states in Schrödinger Maestro), perform grid generation around the ATP-binding site, and run Glide XP docking.
  • Validation : Compare docking scores with experimental IC₅₀ values. Adjust substituents (e.g., replacing iodine with -CF₃) to enhance binding affinity .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Use fume hoods for all synthetic steps due to volatile reagents (e.g., POCl₃). Wear nitrile gloves and safety goggles; avoid skin contact with iodinated compounds (potential thyroid disruptors). Store the compound in amber vials under inert gas (Ar/N₂) to prevent degradation. Dispose of waste via halogen-specific protocols.

Q. How can researchers ensure reproducibility in quinazoline-based studies?

  • Answer :

  • Documentation : Provide detailed synthetic procedures (e.g., ramp rates, stirring speeds) and raw spectral data in supplementary materials.
  • Peer-Review Compliance : Follow guidelines in , citing ≥5 peer-reviewed articles (3 within the last decade) to contextualize findings.

Data-Driven Insights

  • Key Challenges : Discrepancies in halogenation efficiency across studies often stem from solvent polarity and catalyst loading variations.
  • Emerging Trends : Integration of machine learning (e.g., predicting solubility from molecular descriptors) is gaining traction for quinazoline derivative optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.